(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride
CAS No.: 1984136-81-3
Cat. No.: VC2737615
Molecular Formula: C14H15ClFNO
Molecular Weight: 267.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1984136-81-3 |
|---|---|
| Molecular Formula | C14H15ClFNO |
| Molecular Weight | 267.72 g/mol |
| IUPAC Name | 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H |
| Standard InChI Key | WCJIVCKIBJGGEK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl |
| Canonical SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
The fundamental chemical properties of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H14FNO·HCl |
| Molecular Weight | 267.72 g/mol |
| IUPAC Name | 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride |
| CAS Number | 1984136-81-3, 335206-95-6 |
| InChI | InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H |
| InChIKey | WCJIVCKIBJGGEK-UHFFFAOYSA-N |
This information has been compiled from PubChem database records .
Structural Features
The compound exhibits several key structural characteristics:
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A 2-fluorophenyl group with the fluorine atom positioned at the ortho position of one phenyl ring
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A 2-methoxybenzyl group featuring a methoxy substituent at the ortho position of the benzyl moiety
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A secondary amine (-NH-) that serves as the connection point between the two aromatic systems
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The amine nitrogen exists in protonated form with a chloride counter-ion in the salt structure
Synthesis and Preparation
Reductive Amination
A viable approach would involve the reaction of 2-fluoroaniline with 2-methoxybenzaldehyde in the presence of a reducing agent. This two-step, one-pot procedure typically proceeds as follows:
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Formation of an imine intermediate through condensation of the amine with the aldehyde
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Reduction of the imine using a selective reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3)
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Treatment of the resulting secondary amine with hydrochloric acid to form the hydrochloride salt
Nucleophilic Substitution
An alternative synthetic pathway might involve:
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Reaction of 2-fluoroaniline with 2-methoxybenzyl halide (chloride or bromide)
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Base-mediated nucleophilic substitution to form the secondary amine
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Acidification with hydrochloric acid to yield the hydrochloride salt
Purification Methods
Based on standard laboratory practices for similar compounds, purification of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride might involve techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel with dichloromethane/methanol gradient elution
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Preparative thin-layer chromatography for final purification of small quantities
The search results indicate that similar compounds have been purified using "Combi Flash column chromatography using 2-5% MeOH:CH2Cl2 followed by preparative TLC using 5% MeOH:CH2Cl2 as eluent" .
Chemical Reactivity
The chemical behavior of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is governed by the functional groups present in its structure. Understanding these reactivity patterns is essential for predicting its behavior in various chemical transformations and applications.
Amine Reactivity
As a secondary amine (in its free base form), the compound can participate in various reactions:
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N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amide derivatives
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N-Alkylation: Reaction with alkyl halides to form tertiary amines
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Acid-Base Interactions: The hydrochloride salt can be deprotonated under basic conditions to generate the free amine form
Aromatic Ring Reactivity
Both aromatic rings in the compound are susceptible to various transformations:
Fluorophenyl Ring
The presence of the fluorine atom affects the electronic distribution in the aromatic ring, influencing its reactivity:
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The fluorine atom is ortho/para-directing but deactivating toward electrophilic aromatic substitution
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The fluorine position can potentially undergo nucleophilic aromatic substitution with strong nucleophiles
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The ring may participate in metal-catalyzed cross-coupling reactions
Methoxybenzyl Ring
The methoxy-substituted ring presents different reactivity patterns:
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The methoxy group is ortho/para-directing and activating toward electrophilic aromatic substitution
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The methoxy group can direct ortho-metallation reactions, enabling functionalization of adjacent positions
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The benzylic position represents a reactive site for oxidation or radical-mediated functionalization
Research Applications and Significance
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, compounds like (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride may serve as:
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Building Blocks: For the construction of more complex molecular architectures
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Model Compounds: For studying specific reaction types or electronic effects in fluorinated and methoxylated systems
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Intermediate Compounds: In multi-step synthesis routes toward more complex target molecules
Comparative Analysis with Related Compounds
Structural Analogs
Various structural analogs of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride can be considered to understand structure-property relationships:
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